molecular formula C18H23F3N2O3 B2774332 2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2380041-50-7

2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2774332
CAS No.: 2380041-50-7
M. Wt: 372.388
InChI Key: SXCPVJCOKFVTAK-UHFFFAOYSA-N
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Description

2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C18H23F3N2O3 and a molecular weight of 372.388

Preparation Methods

The synthesis of 2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves multiple steps, typically starting with the preparation of the pyridine derivative. The trifluoromethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the piperidine ring. The final step involves the coupling of the oxan-4-yl group to the piperidine derivative under specific reaction conditions.

Chemical Reactions Analysis

2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Scientific Research Applications

2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

2-{[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine can be compared with similar compounds such as:

    (oxan-4-yl) [3- (trifluoromethyl)phenyl]methanamine hydrochloride: This compound also contains an oxan-4-yl group and a trifluoromethyl group, but differs in its overall structure and specific applications.

    Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antiviral and anticancer properties.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

oxan-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c19-18(20,21)15-4-1-7-22-16(15)26-12-13-3-2-8-23(11-13)17(24)14-5-9-25-10-6-14/h1,4,7,13-14H,2-3,5-6,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCPVJCOKFVTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOCC2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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